Bienvenue dans la boutique en ligne BenchChem!

Calcium acetate hydrate

Hyperphosphatemia Phosphate binder Hemodialysis

Calcium acetate hydrate (CAS 114460-21-8) is the hydrated calcium salt of acetic acid, existing as a white crystalline powder with the general formula Ca(CH₃COO)₂·xH₂O and a molecular weight of 158.17 g/mol (anhydrous basis). It serves as a high-solubility calcium source (400 g/L at 20 °C) with a near-neutral solution pH of 7.2–7.8 (50 g/L in H₂O).

Molecular Formula C4H8CaO5
Molecular Weight 176.18 g/mol
CAS No. 114460-21-8
Cat. No. B046833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium acetate hydrate
CAS114460-21-8
SynonymsCalcium Acetate;  Brown Acetate;  Calcium Diacetate;  E 263;  Gray Acetate;  Lime Acetate;  Lime Pyrolignite;  PhosLo;  Royen;  Sanopan;  Sorbo-Calcion;  Teltozan
Molecular FormulaC4H8CaO5
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
InChIKeyXQKKWWCELHKGKB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 G IN 100 CC OF WATER @ 0 °C;  29.7 G IN 100 CC OF WATER @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Calcium Acetate Hydrate (CAS 114460-21-8): Technical Baseline for Scientific Procurement


Calcium acetate hydrate (CAS 114460-21-8) is the hydrated calcium salt of acetic acid, existing as a white crystalline powder with the general formula Ca(CH₃COO)₂·xH₂O and a molecular weight of 158.17 g/mol (anhydrous basis) . It serves as a high-solubility calcium source (400 g/L at 20 °C) with a near-neutral solution pH of 7.2–7.8 (50 g/L in H₂O) . In pharmaceutical contexts, it is recognized as an active phosphate-binding agent for hyperphosphatemia management in end-stage renal disease, functioning via intraluminal precipitation of dietary phosphate in the gastrointestinal tract [1]. Beyond its clinical role, calcium acetate hydrate finds application as a pH modifier and stabilizer in pharmaceutical manufacturing processes , and as a precursor for synthesizing calcium oxide-based mesoporous CO₂ sorbents .

Why Calcium Acetate Hydrate Cannot Be Generically Substituted by Other Calcium Salts or Phosphate Binders


Procurement decisions involving calcium acetate hydrate must account for the compound's distinct physicochemical and functional profile that renders simple class-level substitution unreliable. Unlike calcium carbonate—which is practically insoluble in water and requires an acidic gastric environment for dissolution [1]—calcium acetate hydrate exhibits solubility of 400 g/L at neutral pH, enabling phosphate binding across a wider range of intestinal pH conditions [2]. Furthermore, calcium acetate delivers only 25% elemental calcium by mass compared with 40% for calcium carbonate, meaning that equimolar phosphate-binding doses introduce significantly less systemic calcium load [2]. When compared to non-calcium-based binders such as sevelamer hydrochloride, calcium acetate demonstrates quantitatively superior serum phosphate reduction, as shown in the randomized, double-blind CARE study [3]. These differences are not merely academic—they directly impact clinical efficacy, hypercalcemia risk, and total cost of therapy. The evidence below establishes the precise quantitative basis for these differentiation claims.

Calcium Acetate Hydrate: Quantitative Head-to-Head Evidence for Differentiated Procurement


Superior Serum Phosphate Reduction vs. Calcium Carbonate at Equimolar Doses in Hemodialysis Patients

In a randomized crossover trial (n=31 chronic hemodialysis patients), calcium acetate reduced mean serum phosphate to 1.51 mmol/L versus 1.80 mmol/L with calcium carbonate when administered at equimolar doses for 6 weeks each, representing a 16.1% greater reduction (p<0.05) [1]. The calcium × phosphate product was also significantly lower with calcium acetate (3.59 vs. 4.18 mmol²/L²), and parathyroid hormone levels were more effectively suppressed (17.8 vs. 25.4 pmol/L) [1]. This trial establishes that calcium acetate achieves superior phosphate control per mole of active agent administered, directly addressing the procurement question of which calcium-based binder delivers greater efficacy at equivalent dosing.

Hyperphosphatemia Phosphate binder Hemodialysis Crossover trial

Lower Incidence of Hypercalcemia vs. Calcium Carbonate Despite Comparable Phosphate Control

A randomized controlled trial (n=64, 41 completers) comparing calcium acetate to calcium carbonate in maintenance hemodialysis patients found that calcium acetate achieved statistically equivalent serum phosphate control (1.37 vs. 1.46 mmol/L, p=0.16) while producing significantly lower serum calcium levels (2.32 vs. 2.73 mmol/L, p<0.01) [1]. The lower hypercalcemic burden is attributable to the lower elemental calcium content of calcium acetate (25% w/w) versus calcium carbonate (40% w/w) [2], meaning that for every gram of binder administered, calcium acetate delivers 37.5% less elemental calcium. This differential has clinical consequence: long-term calcium loading from calcium-based binders is associated with progressive vascular calcification, and guidelines restrict total daily elemental calcium intake to ≤1500 mg from binders [2].

Hypercalcemia Calcium load Phosphate binder safety Hemodialysis

Greater Phosphate Reduction vs. Sevelamer Hydrochloride in the Pivotal CARE Study

The Calcium Acetate Renagel Evaluation (CARE) study, a prospective, randomized, double-blind controlled trial in 100 hemodialysis patients over 8 weeks, demonstrated that calcium acetate was significantly more efficacious than sevelamer hydrochloride as a phosphate binder. Calcium acetate achieved lower serum phosphatemia by a mean difference of 1.08 mg/dL (p<0.001) and reduced the calcium-phosphorus product by 6.1 mg²/dL² (p=0.02) compared with sevelamer [1][2]. The CARE study remains the only prospective, randomized, double-blind trial directly comparing a calcium-based binder to sevelamer [2]. While sevelamer is associated with a lower hypercalcemia risk (RR 0.27, 95% CI 0.17–0.42 versus calcium-based binders in meta-analysis) [3], its inferior phosphate-lowering potency and substantially higher cost (6–19 times that of calcium acetate per treatment course) [4] position calcium acetate as the more cost-effective first-line option when hypercalcemia risk is manageable.

Sevelamer Non-calcium phosphate binder CARE study Randomized controlled trial

Superior CO₂ Sorption Capacity as CaO Precursor vs. Calcium Hydroxide and Calcium Carbonate

In a comparative screening study of CaO precursor materials for high-temperature CO₂ capture, calcium acetate-derived CaO (CaAc₂-CaO) demonstrated the highest CO₂ uptake ability among tested precursors. Calcined calcium acetate exhibited a 50% weight increase at 690 °C under a flow of 15% CO₂ in N₂, significantly exceeding the performance of CaO derived from Ca(OH)₂ [1]. In a subsequent fixed-bed reactor study, CaAc₂-CaO sorbent achieved a CO₂ absorption capacity of 299 mg·g⁻¹, the highest among four Ca-based sorbents prepared from calcium hydroxide, calcium carbonate, calcium acetate monohydrate, and calcium oxide precursors [2]. BET, SEM, and XRD characterization revealed that the superior performance of CaAc₂-CaO is attributable to higher specific surface area, larger pore volume, and a more favorable pore size distribution compared to CaO-derived and Ca(OH)₂-derived sorbents [2]. Critically, the CaO-Ca₁₂Al₁₄O₃₃ mixed oxide derived from calcium acetate maintained CO₂ fixation above 6 mol/kg sorbent even after 45 carbonation–calcination cycles, demonstrating superior multicycle durability [1].

CO₂ capture Calcium oxide sorbent Calcium precursor High-temperature sorption

High Aqueous Solubility Enabling Broad pH-Range Phosphate Binding vs. Practically Insoluble Calcium Carbonate

Calcium acetate hydrate exhibits an aqueous solubility of 400 g/L at 20 °C , contrasting sharply with calcium carbonate, which is classified as practically insoluble in water (solubility approximately 0.0013 g/100 mL) [1]. This solubility differential has direct functional consequences: calcium acetate remains soluble and capable of binding phosphate across a wider intestinal pH range, including the relatively alkaline conditions of the distal small bowel where calcium carbonate is largely ineffective due to poor dissolution in non-acidic environments [2]. The pH of a 50 g/L calcium acetate hydrate solution is 7.2–7.8 , providing near-neutral formulation compatibility for parenteral and ophthalmic pharmaceutical preparations where calcium carbonate cannot be employed due to insolubility. In pharmaceutical processing, calcium acetate hydrate is specifically utilized as a pH modifier and stabilizer , roles for which calcium carbonate is unsuited.

Aqueous solubility pH-dependent binding Pharmaceutical processing Buffer capacity

Calcium Acetate Hydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


First-Line Phosphate Binder for Hemodialysis Formularies: Evidence-Based Cost-Effectiveness

When building or reviewing a renal dialysis formulary, the procurement decision between calcium acetate, calcium carbonate, and sevelamer should be guided by the CARE study's demonstration that calcium acetate reduces serum phosphorus by an additional 1.08 mg/dL (p<0.001) versus sevelamer while costing 6–19 times less per treatment course [1][2]. Against calcium carbonate, calcium acetate achieves comparable or superior phosphate control (1.51 vs. 1.80 mmol/L) with a significantly lower hypercalcemia burden (serum calcium 2.32 vs. 2.73 mmol/L, p<0.01) [3], making it the rational first-line calcium-based phosphate binder for patients without pre-existing hypercalcemia.

Calcium Acetate Hydrate as the Preferred CaO Precursor for High-Temperature CO₂ Capture Sorbents

Research groups and industrial developers fabricating CaO-based sorbents for post-combustion CO₂ capture should specify calcium acetate hydrate as the precursor. Direct comparative data show that CaAc₂-CaO achieves a CO₂ absorption capacity of 299 mg·g⁻¹, the highest among four common Ca precursors tested [1], and maintains >6 mol CO₂/kg sorbent over 45 carbonation–calcination cycles when formulated as a CaO-Ca₁₂Al₁₄O₃₃ mixed oxide [2]. The superior pore structure (higher specific surface area, larger pore volume) of CaAc₂-derived sorbents, confirmed by BET and SEM [1], translates to industrially meaningful improvements in sorbent longevity and overall CO₂ capture economics.

Pharmaceutical Processing: pH Modification and Stabilization in Aqueous Formulation Systems

In pharmaceutical manufacturing processes requiring a soluble, near-neutral calcium source for pH adjustment or stabilization, calcium acetate hydrate is the appropriate procurement choice over calcium carbonate or calcium citrate. Its solubility of 400 g/L at 20 °C and buffering pH range of 7.2–7.8 (50 g/L solution) [1] enable homogeneous incorporation into aqueous process streams without the dissolution challenges posed by calcium carbonate (practically insoluble) or the acidic pH of calcium citrate solutions. SAFC-grade material is specifically qualified for pharma/biopharma process use [1], providing the documentation and quality assurance required for GMP manufacturing environments.

Analytical and Laboratory Applications Requiring Defined Hydrate Stoichiometry with Pharmacopeial Traceability

When procuring calcium acetate hydrate for analytical method development, reference standard preparation, or quality control testing, the pharmacopeial-grade material (≥99%, USP; or 99.0–100.5% on anhydrous basis, meets FCC/E263 specification) [1] should be specified to ensure batch-to-batch reproducibility. The complexometric titration assay method (93.0–95.0% as Ca(CH₃COO)₂ for technical grade; ≥99% for USP grade) [1][2] provides a standardized purity verification framework. This is particularly relevant for laboratories conducting soil testing (e.g., CAL buffer method for phosphate extraction), where the defined Ca²⁺ concentration and pH of the acetate solution are critical to method performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium acetate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.